4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine
Overview
Description
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is a chemical compound with the molecular formula C9H10ClN3 and a molecular weight of 195.65 . It is used as a building block in the synthesis of many Janus kinase (JAK) inhibitors .
Synthesis Analysis
An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield has been described . The preparation process of pyrimidine includes the first α-alkylation reaction between diethyl malonate and allyl bromide, and the subsequent cyclization reaction with amidine to obtain a six-membered ring of bislactam .Molecular Structure Analysis
The InChI code for 4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is 1S/C9H10ClN3/c1-6(2)13-4-3-7-8(10)11-5-12-9(7)13/h3-6H,1-2H3 .Chemical Reactions Analysis
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The electrophilic fluorination of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine was studied culminating a 59% conversion of compound 1 to 4-chloro-5-fluoropyrrolo[2,3-D]pyrimidine using Selectfluor .Physical And Chemical Properties Analysis
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine is a solid or liquid under normal conditions . It is stored at a temperature between 2-8°C in an inert atmosphere .Scientific Research Applications
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is widely employed as a pharmaceutical intermediate due to its versatility and unique structure . It plays a crucial role in the synthesis of various pharmaceutical compounds, particularly kinase inhibitors , which are vital therapeutic agents used in the treatment of diverse diseases, including cancer .
- Methods of Application : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield is described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-D]pyrimidine building block .
- Results or Outcomes : Several JAK inhibitors have a common pyrrolo[2,3-D]pyrimidine core. Thus, 4-chloro-7H-pyrrolo[2,3-D]pyrimidine might be a practical building block in the synthesis of many JAK inhibitors .
- Summary of Application : Pyrimidines, including 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine, display a range of pharmacological effects including anti-inflammatory . They inhibit the expression and activities of certain vital inflammatory mediators .
- Methods of Application : Numerous methods for the synthesis of pyrimidines are described . The specific method for the synthesis of 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is not detailed in the source.
- Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Pharmaceuticals - Kinase Inhibitors
Pharmaceuticals - Anti-inflammatory Agents
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is used in the synthesis of Janus kinase (JAK) inhibitors . JAK inhibitors are therapeutic agents used in the treatment of various diseases affecting the immune system, such as cancer and inflammatory diseases like rheumatoid arthritis, psoriasis, myelofibrosis, polycythemia vera, and dermatitis .
- Methods of Application : An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-D]pyrimidine from dimethyl malonate with 31% overall yield is described . This compound might be a practical building block in the synthesis of many JAK inhibitors .
- Results or Outcomes : So far, three JAK inhibitors have been approved by FDA, including ruxolitinib, tofacitinib, and oclacitinib . Several JAK inhibitors have a common pyrrolo[2,3-D]pyrimidine core .
- Summary of Application : A new series of pyrrolo[2,3-D]pyrimidine derivatives, including 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine, have been synthesized and tested in vitro against seven selected human cancer cell lines .
- Methods of Application : The chemical structure of the synthesized pyrrolo[2,3-D]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .
- Results or Outcomes : It was found that compounds 14a, 16b, and 18b were the most active toward MCF7 with IC50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) . Additionally, compound 17 exerted promising cytotoxic effects against HePG2 and PACA2 with IC50 (8.7 and 6.4 μg/ml, respectively) relative to Dox. (21.6 and 28.3 μg/ml, respectively) .
Pharmaceuticals - JAK Inhibitors
Pharmaceuticals - Anticancer Agents
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is used as an intermediate in the synthesis of Tofacitinib , a drug widely used in the treatment of adult patients with moderate to severe rheumatoid arthritis who have an inadequate or intolerant response to methotrexate .
- Results or Outcomes : Tofacitinib has been approved and is widely used for the treatment of rheumatoid arthritis .
- Summary of Application : 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine is an important pharmaceutical intermediate, which is widely used in the synthesis of many pharmaceutical intermediates at home and abroad . It is the scaffold for many commercially available drugs .
- Results or Outcomes : Including CP690550, CGP76030 and so on, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine was the scaffold for many commercially available drugs .
Pharmaceuticals - Tofacitinib Synthesis
Pharmaceuticals - Synthesis of Various Drugs
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-7-propan-2-ylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)13-4-3-7-8(10)11-5-12-9(7)13/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OISMAEWRUUQMSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC2=C1N=CN=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-isopropyl-7H-pyrrolo[2,3-D]pyrimidine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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